5-Aminooxindole
Overview
Description
5-Aminooxindole and its derivatives are compounds of interest due to their potential applications in medicinal chemistry and materials science. These compounds are characterized by the presence of an amino group attached to an oxindole framework, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. The amino group adds to the reactivity and functionality of the oxindole core, making it a valuable scaffold for further chemical modifications.
Synthesis Analysis
The synthesis of 5-aminooxazole derivatives, which are closely related to 5-aminooxindoles, has been achieved through a novel multicomponent synthesis approach. This method allows for the rapid preparation of highly functionalized compounds from simple and readily available starting materials . Another efficient protocol for the regioselective synthesis of 5-aminooxazoles involves a Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition, starting from N-(pivaloyloxy)amides and ynamides, which provides good yields and functional group tolerance .
Molecular Structure Analysis
The molecular structure of 5-aminooxindole derivatives is crucial for their biological activity. For instance, the introduction of an aryl or arylethylamino group at the 2-position of 5-hydroxyindoles, which are structurally similar to 5-aminooxindoles, was found to be essential for the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory and allergic responses .
Chemical Reactions Analysis
5-Aminooxindole and its derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the base-mediated chemo- and stereoselective addition of 5-aminoindole onto alkynes has been described, leading to the formation of indolyl enamines without affecting the primary amino groups. This method provides a chemoselective approach to synthesize a variety of enamines, which can be further used for synthetic elaboration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-aminooxindole derivatives are influenced by their molecular structure. The interfacial synthesis of poly(5-aminoindole) demonstrates unique redox behavior, exhibiting both p-type and n-type doped properties upon the application of positive and negative voltages, respectively. This behavior is attributed to the amine moiety on the polymer backbone. Additionally, the porous texture of the polymer facilitates electron transfer, which is beneficial for electronic applications .
Scientific Research Applications
Inhibitors for 5-Lipoxygenase and Potential Cancer Treatment : 5-Aminooxindole derivatives, specifically 2-amino-5-hydroxyindoles, have been found to potently inhibit human recombinant 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis. This inhibition suggests potential for treating inflammatory and allergic diseases, atherosclerosis, and even cancer (Landwehr et al., 2006).
Antiproliferative and Proapoptotic Properties : Oxindole derivatives, including 5-Hydroxyoxindole, have been identified for their antiproliferative and proapoptotic effects, indicating potential applications in cancer therapeutics. These compounds have shown to inhibit the proliferation of various cell lines at submicromolar concentrations and influence the activity of extracellular signal-regulated protein kinases (ERKs), which are crucial in cell signaling (Cane et al., 2000).
Role in Polymerization and Material Science : 5-Aminooxindole, specifically 5-aminoindole, has been researched for its effect on the polymerization behaviors and mechanical properties of poly(aldehyde functional benzoxazine). This compound was found to enhance the ring-opening polymerization efficiency of benzoxazines at low temperatures and improve the mechanical properties and thermal stability of the resulting materials (Xu et al., 2021).
Potential in Corrosion Inhibition : Research on 5-Aminooxindole derivatives, such as 5-aminoindole, has demonstrated their effectiveness as corrosion inhibitors of mild steel in acidic environments. This application is significant in industrial settings, where corrosion prevention is a critical concern (Moretti et al., 1996).
Catalyst Support in Fuel Cells : 5-Aminooxindole derivatives have been used in the fabrication of graphene–poly(5-aminoindole) composite films, serving as catalyst supports for methanol electrooxidation in alkaline media. This application is relevant in the development of direct alcohol fuel cells, showcasing the versatility of 5-aminooxindole in energy-related applications (Yue et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-amino-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYXUBUJJDJNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378285 | |
Record name | 5-Aminooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminooxindole | |
CAS RN |
20876-36-2 | |
Record name | 5-Aminooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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